CHRYSOTILE ASBESTOS

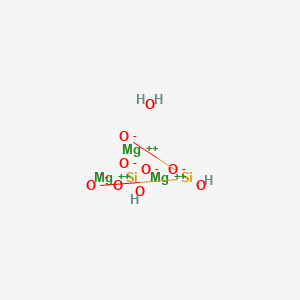

Mg3(Si2O5)(OH)4

H4Mg3O9Si2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Mg3(Si2O5)(OH)4

H4Mg3O9Si2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Synonyms

Canonical SMILES

Chrysotile asbestos, commonly known as white asbestos, is the most prevalent form of asbestos, accounting for approximately 95% of asbestos used globally. It belongs to the serpentine group of silicate minerals, characterized by its fibrous structure and notable physical properties. The idealized chemical formula for chrysotile is . Chrysotile fibers are typically white to greyish-green and exhibit a soft, fibrous texture, making them amenable to weaving into textiles. Its unique structural properties confer high tensile strength, flexibility, and excellent thermal and electrical insulation capabilities .

Chrysotile is chemically stable under various conditions but can undergo specific reactions when exposed to acids and bases. In acidic environments, chrysotile fibers can dissolve magnesium ions, leading to the formation of a silica skeleton. This reaction can be represented as follows:

In alkaline conditions, chrysotile demonstrates considerable resistance, maintaining its structure even in high pH environments typical of construction materials like Portland cement . Thermal stability is another notable feature; chrysotile remains stable up to approximately 550 °C before beginning dehydration, which completes around 750 °C .

Chrysotile asbestos is recognized as a potent carcinogen. Studies have established that exposure to chrysotile can lead to serious health issues, including mesothelioma, lung cancer, and other malignancies such as cancers of the larynx and ovaries . The International Agency for Research on Cancer classifies all forms of asbestos, including chrysotile, as carcinogenic to humans (Group 1) . The mechanism of action involves the inhalation of fine chrysotile fibers, which can cause chronic inflammation and cellular damage in lung tissues.

- Open-pit mining: Used for large deposits where the mineral is close to the surface.

- Underground mining: Employed when deposits are deeper beneath the earth's surface.

Post-extraction, chrysotile fibers are processed through crushing and milling to produce various grades suitable for different applications .

Chrysotile asbestos has been utilized in numerous applications due to its desirable properties:

- Building materials: Used in roofing shingles, insulation, cement products, and fireproofing materials.

- Automotive industry: Incorporated into brake linings, clutches, gaskets, and pads.

- Textiles: Woven into fabrics for fire blankets and protective clothing.

Despite its utility, many countries have moved towards banning chrysotile due to its health risks .

Research indicates that chrysotile interacts significantly with biological systems upon inhalation. Studies have shown that chrysotile fibers can induce oxidative stress and inflammation in lung cells. The interaction with cigarette smoke further exacerbates lung cancer risk among smokers exposed to asbestos . Epidemiological studies have documented increased cancer rates in populations with occupational exposure to chrysotile .

Chrysotile belongs to a broader category of asbestos minerals that includes several other types. Below is a comparison highlighting its uniqueness:

| Compound | Type | Chemical Formula | Health Risks |

|---|---|---|---|

| Chrysotile | Serpentine | Carcinogenic (mesothelioma, lung cancer) | |

| Amosite | Amphibole | Carcinogenic (mesothelioma) | |

| Crocidolite | Amphibole | Highly carcinogenic | |

| Anthophyllite | Amphibole | Carcinogenic | |

| Tremolite | Amphibole | Carcinogenic |

Chrysotile is unique among these compounds as it is the only serpentine type of asbestos and is more commonly encountered than its amphibole counterparts. Its fibrous structure allows for greater flexibility and tensile strength compared to other forms of asbestos .

Crystal System and Polytypic Variations (Clinochrysotile, Orthochrysotile, Parachrysotile)

Chrysotile manifests in three distinct polytypic forms, each characterized by different crystallographic parameters and structural arrangements [1] [7]. These polytypes demonstrate considerable variation in their crystal systems and unit cell dimensions, requiring polarized light microscopy for accurate identification [1].

Table 1: Crystallographic Parameters of Chrysotile Polytypes

| Polytype | Crystal System | Unit Cell Parameters | Type Locality |

|---|---|---|---|

| Clinochrysotile | Monoclinic | a = 5.3 Å; b = 9.19 Å; c = 14.63 Å; β = 93° | Złoty Stok, Lower Silesia, Poland |

| Orthochrysotile | Orthorhombic | a = 5.34 Å; b = 9.24 Å; c = 14.2 Å | Kadapa district, Andhra Pradesh, India |

| Parachrysotile | Orthorhombic | a = 5.3 Å; b = 9.24 Å; c = 14.71 Å | Uncertain |

Clinochrysotile represents the most abundant polytype among the three forms, characterized by its monoclinic crystal system [1] [7]. The mineral crystallizes in the space group C2/m with specific lattice parameters that distinguish it from its orthorhombic counterparts [20] [23]. Refined structural analyses have determined unit cell parameters for clinochrysotile samples ranging from a = 5.354(3) to 5.394(3) Å, b = 9.155(6) to 9.204(5) Å, and c = 14.553(3) to 14.735(5) Å, with β angles varying from 93.60(4)° to 94.10(8)° [20].

Orthochrysotile and parachrysotile both crystallize in orthorhombic systems but can be distinguished through their optical properties [1]. For orthochrysotile, the higher refractive index measurement occurs parallel to the fiber axis, similar to clinochrysotile, while parachrysotile exhibits its higher refractive index perpendicular to the fiber axis [1]. The International Mineralogical Association's 2006 recommendations treat these polytypes as variations of a single mineral rather than distinct mineral species [1].

Layer Silicate Structure: Tetrahedral-Octahedral Sheet Configuration

Chrysotile exhibits a characteristic layer silicate structure composed of alternating tetrahedral and octahedral sheets arranged in a 1:1 configuration [3] [9] [24]. The tetrahedral sheet consists of silicon-centered tetrahedra (SiO₄) linked together to form a continuous Si₂O₅ network [9]. These tetrahedral units connect at their basal oxygen atoms to form an extensive sheet structure with unsatisfied apical charges [6].

The octahedral sheet contains magnesium-centered octahedra coordinated by six oxygen atoms and hydroxyl groups [3] [9]. The general structural formula follows the pattern [octahedral]⁶⁺Si₂O₅(OH)₄, where the octahedral charge of +6 is typically satisfied by three magnesium cations in their +2 oxidation state [6]. The brucite-like Mg(OH)₂ layer bonds to the silica tetrahedral sheet at the apical oxygen and hydroxyl groups, yielding the overall mineral chemistry approximating Mg₃Si₂O₅(OH)₄ [9].

Table 2: Structural Components of Chrysotile

| Component | Composition | Coordination | Function |

|---|---|---|---|

| Tetrahedral Sheet | Si₂O₅ | 4-coordinate Si | Framework formation |

| Octahedral Sheet | Mg₃(OH)₆ | 6-coordinate Mg | Charge balance |

| Interlayer | (OH)₄ | Hydrogen bonding | Sheet connectivity |

The structural arrangement creates a polar unit where dimensional mismatch exists between the tetrahedral and octahedral layers [10] [24]. The repeatable unit in the octahedral layer measures slightly larger than the corresponding unit in the tetrahedral layer [10]. This size discrepancy generates differential strain between the two sheet components, ultimately resulting in the characteristic curved morphology of chrysotile fibers [4] [10].

Nanoscale Tubular Morphology and Fibril Dynamics

The dimensional mismatch between tetrahedral and octahedral sheets in chrysotile leads to a unique nanoscale tubular morphology [4] [11]. The strain relief mechanism involves rolling the tetrahedral-octahedral layers around the fibril axis to form cylindrical lattices [4] [24]. This rolling process positions the magnesium-rich octahedral layer on the exterior surface while the silicon-rich tetrahedral layer forms the interior of the tube [23].

Individual chrysotile fibrils exhibit diameters ranging from 20 to 30 nanometers [4] [5]. These fibrils consist of tightly wrapped concentric tubes formed by the spiral rolling of the layered silicate sheets [9] [11]. High-resolution electron microscopy reveals that chrysotile fibers display either single spiral or multiple spiral structures, with some exhibiting concentric cylindrical arrangements [17] [21]. The circumferential lattice images observed in cross-sectional views demonstrate these spiral configurations with characteristic 7.3 Å lattice fringes corresponding to the c-axis spacing [17].

Table 3: Chrysotile Fibril Characteristics

| Property | Measurement | Method |

|---|---|---|

| Individual Fibril Diameter | 20-30 nm | Electron Microscopy |

| Fiber Bundle Diameter | 0.1-1 μm | Light Microscopy |

| Lattice Fringe Spacing | 7.3 Å | High-Resolution TEM |

| Tube Wall Thickness | Variable | Electron Diffraction |

The tubular structure creates hollow cylindrical spaces within individual fibrils, which may contain partially developed layered material [11]. Fiber bundles composed of tens to hundreds of individual fibrils range in diameter from 0.1 to 1 micrometer [1]. The fibrils demonstrate considerable flexibility, allowing fiber bundles to bend at acute angles without fracturing [5]. This mechanical property results from the weak interlayer bonding between the rolled sheets and the tubular geometry of individual fibrils [5].

Structural Transformations Under Thermal and Chemical Stress

Chrysotile undergoes systematic structural transformations when subjected to elevated temperatures, with significant changes occurring above 500°C [1] [18] [19]. The thermal decomposition process involves multiple stages, beginning with dehydroxylation and culminating in the formation of new crystalline phases [18] [19].

The initial thermal transformation occurs around 600°C with the onset of dehydroxylation, where structural hydroxyl groups are expelled from the crystal lattice [18] [19]. Thermogravimetric analysis reveals that this process exhibits two distinct stages: preferential decomposition of fiber edges followed by decomposition of the bulk fiber structure [18]. The dehydroxylation reaction demonstrates strong dependence on heating rate, with onset temperatures varying by approximately 100°C across heating rates from 1°C to 32°C per minute [18].

Table 4: Thermal Transformation Stages in Chrysotile

| Temperature Range | Process | Products | Characteristics |

|---|---|---|---|

| 500-600°C | Initial dehydroxylation | Anhydrous chrysotile | Retention of crystalline structure |

| 600-700°C | Complete dehydroxylation | Amorphous silicate | Loss of chrysotile structure |

| 700-800°C | Nucleation | Forsterite patches | Crystalline regions |

| 800-900°C | Recrystallization | Forsterite (Mg₂SiO₄) | Primary crystalline phase |

| Above 1000°C | Phase transformation | Enstatite (MgSiO₃) | Secondary crystalline phase |

High-resolution electron microscopy studies demonstrate that chrysotile maintains its characteristic fibrous morphology and crystalline structure up to 600°C [25]. At this temperature, new fringe systems with 10-15 Å spacings appear parallel to the original 7.3 Å chrysotile fringes, indicating structural modifications preceding complete transformation [25]. Between 650-700°C, forsterite nuclei emerge within the nearly amorphous fibrils as patches consisting of flaky crystallites [25].

The complete transformation sequence follows the reaction: 2Mg₃Si₂O₅(OH)₄ → 3Mg₂SiO₄ + SiO₂ + 4H₂O, representing the conversion of chrysotile to forsterite, silica, and water [1]. Above 800°C, the exothermic crystallization of forsterite occurs with peak temperatures showing less dependence on heating rate compared to the dehydroxylation process [18]. At temperatures exceeding 1000°C, enstatite formation begins, coexisting with forsterite and silica-rich amorphous regions [25].

The idealized chemical formula of chrysotile asbestos is Mg₃Si₂O₅(OH)₄, representing a theoretical composition that rarely occurs in nature [1] [2]. This stoichiometric formula indicates a molecular weight of 277.11 grams per mole, with magnesium comprising 26.31% by weight, silicon 20.27%, hydrogen 1.45%, and oxygen 51.96% [3]. The empirical formula can also be expressed as Mg₃(Si₂O₅)(OH)₄, highlighting the structural arrangement of magnesium hydroxide octahedral sheets alternating with silicate tetrahedral sheets [1].

Natural chrysotile samples exhibit significant compositional variations from this idealized formula due to isomorphous substitution and mineral impurities [4]. The composition of natural chrysotile typically approaches the ideal unit cell formula, but substitution by other elements in the crystal structure is common [4]. Magnesium ions may be partially replaced by iron, nickel, or other divalent cations, while silicon can be substituted by aluminum in tetrahedral positions [1] [4].

Field samples of chrysotile commonly contain trace quantities of organic compounds, predominantly straight-chain alkanes [4]. Additionally, processed chrysotile fibers may contain organic compounds including polycyclic aromatic hydrocarbons, which represent contamination from industrial processing rather than natural occurrence [4]. The presence of these organic impurities can significantly influence the surface reactivity and biological behavior of chrysotile fibers.

The variation in chemical composition between idealized and natural samples creates distinct differences in physical and chemical properties. Natural samples typically show magnesium oxide content ranging from 39.0 to 42.0 weight percent and silicon dioxide content from 37.0 to 41.0 weight percent, compared to the theoretical values of 43.63% and 43.36% respectively [5] [6]. These compositional differences directly impact the reactivity patterns observed during acid leaching and thermal decomposition processes.

Acid Leaching Behavior and Magnesium Dissolution Mechanisms

Chrysotile exhibits remarkable susceptibility to acid attack, demonstrating significant solubility in aqueous neutral or acidic environments [4]. The acid leaching behavior of chrysotile is fundamentally controlled by the selective dissolution of the magnesium-rich brucite layer, which forms the outer surface of the curved chrysotile structure [7] [8]. This preferential attack occurs because the magnesium hydroxide octahedral sheet is more chemically labile than the silicate tetrahedral sheet.

Hydrochloric acid treatment represents one of the most effective methods for magnesium extraction from chrysotile. Under optimal conditions using 18 weight percent hydrochloric acid at temperatures of 85-90°C, magnesium recovery rates of 96.0% can be achieved within two hours [5] [6]. The dissolution mechanism follows a shrinking core model, where acid leaching results in stepwise loss of magnesium, reducing local strain and causing partial unwinding of the structural sheets [8]. This structural modification facilitates further leaching by exposing additional reactive sites.

The kinetics of magnesium dissolution vary significantly with acid type and concentration. Sulfuric acid at moderate concentrations can achieve 84% magnesium extraction from chrysotile tailings, with low acid concentrations resulting in stoichiometric dissolution while higher concentrations produce non-stoichiometric behavior [9] [10]. At moderate acid concentrations, the magnesium to silicon ratio in solution exceeds the theoretical chrysotile composition, indicating preferential magnesium leaching [9].

Nitric acid treatment produces distinctive leaching patterns, with 0.2 N nitric acid capable of achieving complete amorphization of chrysotile structure [11] [12]. The nitric acid attack forms an amorphous siliceous material through complete destruction of the brucite layer while preserving the basic fibrous morphology [13]. Microwave-assisted nitric acid treatment can reduce processing time from hours to minutes, achieving surface area increases from 10 to 248 square meters per gram within 20 minutes [12].

Organic acids, including oxalic acid and citric acid, demonstrate different selectivity patterns compared to strong mineral acids. Oxalic acid at 0.025 M concentration can reduce magnesium to silicon ratios in individual fibers from 0.68-0.69 to 0.07, while citric acid achieves ratios of only 0.38 under similar conditions [14]. This selectivity difference indicates that organic acids may offer more controlled leaching conditions for specific applications.

The dissolution mechanism involves initial attack on the external brucite layer in contact with diluted acids or aqueous media at pH less than 10 [4]. Magnesium leaching from the outer brucite layer significantly increases the surface area of the treated chrysotile, creating a highly porous silica skeleton with enhanced adsorptive properties [4] [15]. This transformation fundamentally alters the surface chemistry and biological reactivity of the chrysotile fibers.

Temperature effects on acid leaching are particularly pronounced, with magnesium extraction increasing from 19% at 25°C to 95% at 85°C using hydrochloric acid [6]. The activation energy for the leaching process has been determined to be 54.4 kilojoules per mole, indicating that the process is diffusion-controlled rather than chemically controlled [6]. This temperature dependence allows for optimization of leaching conditions to achieve desired levels of magnesium removal while minimizing energy consumption.

Thermal Decomposition Pathways (Dehydration to Forsterite)

The thermal decomposition of chrysotile follows a well-characterized sequence of structural transformations that ultimately lead to the formation of anhydrous magnesium silicate phases [16] [17]. The process begins with the removal of adsorbed water at temperatures between 25°C and 250°C, resulting in 1-2% weight loss without significant structural changes [18]. This initial dehydration represents the elimination of surface-bound water molecules rather than structural hydroxyl groups.

Between 400°C and 500°C, excess brucite present in chrysotile samples undergoes dehydration according to the reaction Mg(OH)₂ → MgO + H₂O [19] [18]. This process accounts for an additional 2-3% weight loss and represents the elimination of non-chrysotile magnesium hydroxide phases that commonly occur as impurities in natural samples [17] [18].

The primary dehydroxylation of chrysotile occurs between 550°C and 700°C, involving the elimination of structural hydroxyl groups from the chrysotile lattice [16] [20]. This process results in a theoretical weight loss of 13.0%, corresponding to the complete removal of four hydroxyl groups per formula unit [17] [19]. The dehydroxylation reaction can be represented as:

2Mg₃Si₂O₅(OH)₄ → 3Mg₂SiO₄ + SiO₂ + 4H₂O [19]

However, the actual transformation pathway is more complex, involving the formation of an intermediate amorphous phase rather than direct crystallization to forsterite [17] [21]. During this temperature range, the chrysotile structure collapses through dehydroxylation, transforming the fibrous chrysotile into an amorphous, anhydrous magnesium silicate material [4] [16].

The formation of forsterite (Mg₂SiO₄) begins during the dehydroxylation process and becomes prominent between 700°C and 850°C [17] [21]. This transformation is characterized by a sharp exothermic peak in differential scanning calorimetry, typically occurring around 820-830°C [17] [22]. The forsterite crystallization represents a recrystallization of the amorphous dehydroxylation products into a thermodynamically stable phase.

Kinetic studies reveal that the onset temperature for dehydroxylation is strongly influenced by heating rate, varying by approximately 100°C across heating rates from 1°C per minute to 32°C per minute [17]. Slower heating rates produce lower onset temperatures, as expected for kinetically controlled processes. In contrast, the forsterite recrystallization temperature shows less dependence on heating rate, with only a 40°C variation across the same range of heating rates [17].

At temperatures above 800°C, continued heating can lead to the formation of enstatite (MgSiO₃) from the amorphous phase, although this transformation typically requires temperatures exceeding 1000°C [21] [22]. The formation sequence can be summarized as: chrysotile → amorphous phase → forsterite → forsterite + enstatite [21]. Some investigations suggest that enstatite formation is not significant until temperatures reach 1100°C or higher [17].

The thermal transformation pathway is influenced by the heating atmosphere, with water vapor atmospheres accelerating the decomposition process compared to air [23]. Treatment in water vapor at 800°C for two hours can achieve complete conversion of chrysotile-containing materials to non-asbestos products, while air treatment requires temperatures of 900°C or higher [23]. This acceleration occurs through enhanced solid-state reactions between decomposed chrysotile products and other components present in the system.

The thermal decomposition products exhibit fundamentally different morphological and biological properties compared to the original chrysotile fibers. Forsterite and enstatite do not exhibit carcinogenic properties, making thermal treatment a viable method for chrysotile detoxification [16] [24]. However, complete elimination of fibrous morphology requires treatment temperatures of at least 1300°C, although beneficial changes in chrysotile properties occur at 700°C [24].

Surface Modification Through Organic/Inorganic Interactions

The surface chemistry of chrysotile enables diverse modification strategies through both organic and inorganic interactions, fundamentally altering its physical, chemical, and biological properties [25] [26]. The unique surface characteristics of chrysotile, with its positively charged brucite layer on the exterior and negatively charged silicate layer beneath, provide multiple sites for chemical modification and molecular adsorption [27].

Organic surface modifications of chrysotile can be achieved through various mechanisms, including direct adsorption, chemical grafting, and surface polymerization [28] [29]. Chrysotile demonstrates significant affinity for organic molecules, including proteins, DNA, and synthetic organic compounds [27]. The positively charged surface of chrysotile provides favorable conditions for the adsorption of negatively charged biomolecules such as DNA, with chrysotile showing the highest DNA adsorption capacity among different asbestos types [27].

Chemical modification using organosilane compounds represents a controlled approach to surface functionalization [25] [30]. Treatment with organosilanes can introduce specific functional groups onto the chrysotile surface, altering its wetting properties, surface energy, and chemical reactivity [30]. These modifications can either enhance or reduce the biological activity of chrysotile fibers, depending on the nature of the surface treatment and the intended application [28].

Phosphoric acid treatment provides an alternative approach to surface modification that preserves the fibrous structure while altering surface chemistry [13] [31]. Treatment with phosphoric acid creates surface phosphate groups without extensive magnesium leaching, producing a modified material capable of selective adsorption of specific compounds such as ammoniacal nitrogen [13] [31]. This modification maintains the structural integrity of the fibers while imparting new functional properties.

Inorganic surface modifications can be achieved through metal ion exchange and acid treatment protocols [25] [12]. Aluminum trichloride treatment causes replacement of magnesium by aluminum ions, leading to shrinkage of the octahedral sheet and increased surface reactivity [25]. This modification facilitates subsequent chemical treatments and enhances the accessibility of reactive sites on the chrysotile surface.

Thermal modification represents another approach to surface property alteration, with heat treatment at temperatures between 200°C and 400°C reducing the cytotoxicity and protein adsorption capacity of chrysotile [26]. Heating to 400°C reduces the adsorptive capacity for bovine serum albumin by 25%, while maintaining the basic fibrous morphology [26]. These changes in surface properties correlate with alterations in surface charge characteristics and electronic state of the asbestos fibers [26].

Microwave-assisted surface modifications offer rapid and energy-efficient alternatives to conventional treatment methods [12]. Microwave treatment with dilute nitric acid can achieve complete amorphization of chrysotile within 8-20 minutes, producing materials with dramatically increased surface areas and modified surface chemistry [12]. The resulting materials maintain elongated morphology but exhibit rounded edges and porous surfaces with reduced mechanical strength compared to untreated fibers [12].

The interaction of chrysotile with natural organic matter in environmental systems represents an important pathway for surface modification under natural conditions [32] [33]. Chrysotile can adsorb sufficient natural organic matter within one day to reverse its surface charge from positive to negative [32]. This charge reversal has significant implications for the environmental behavior and biological interactions of chrysotile in natural systems.

Iron extraction from chrysotile surfaces through biological or chemical means represents a specific modification strategy targeting the reduction of free radical generation capacity [34] [35]. Fungal organisms can selectively extract iron from chrysotile surfaces, and iron removal significantly reduces the hydroxyl radical generation capacity of the fibers [34]. This approach offers potential pathways for biological detoxification of chrysotile-containing materials.

Surface modifications can also occur through unintended interactions during industrial processing and environmental exposure [28]. Chemical treatment, heating, and mechanical milling during industrial manipulation can impart new surface properties to chrysotile dusts, potentially enhancing or reducing their biological activity [28]. These modifications emphasize the importance of understanding surface chemistry changes throughout the lifecycle of chrysotile-containing materials.

Physical Description

WHITE, GREY, GREEN OR YELLOWISH FIBROUS SOLID.

White or greenish fibrous, odorless solid

Color/Form

Curled sheet silicate, spiraled as helix around central capillary; fibrous member of serpentine mineral group possessing rolled trioctahedral clay structure

Chrysotile fibers can be extremely thin, with the unit fiber having an average diameter of approximately 0.025 um. Industrial chrysotile fibers are aggregates of these unit fibers that usually exhibit diameters from 0.1 to 100 um; their lengths range from a fraction of a millimeter to several centimeters, although most chrysotile fibers used are <1 cm.

The stacking of the tetrahedral and octahedral sheets in the chrysotile structure has been shown to yield the following types of chrysotile fibers: 1. clino-chrysotile: monoclinic stacking of the layers, x parallel to the fiber axis, most abundant form; 2. ortho-chrysotile: orthorhombic stacking of the layers, x parallel to the fiber axis; 3. para-chrysotile: two-layer structure, 180 deg rotation of two-layer structures, y parallel to the fiber axis

The crystal structure of chrysotile is layered or sheeted similarly to the kaolinite group. It is based on an infinite silica sheet (Si2O5) in which all the silica tetrahedra point one way. On one side of the sheet structure, and joining the silica tetrahedra, is a layer of brucite, Mg(OH)2, in which two out of every 3 hydroxyls are replaced by oxygens at the apices of the tetrahedra. The result is a layered structure. Mismatches and strains between the layers cause the structure to curve & form cylinders or fibers. Individual chrysotile fibers have ultimate diameters of 0.02-0.03 um.

Electron microphotographs have shown most chrysotile fibers with a hollow cylindrical form and a single magnesia-silica sheet rather than the earlier double layer concept. The lattice planes have multispiral arrangements as suggested by ... X-ray studies.

Average outer diameter of fibril is about 200 A

Boiling Point

decomposes

Density

2.2-2.6 g/cm³

Melting Point

800-850 °C

No melting point; decomposes

1112°F (decomposes)

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0 mmHg (approx)

Pictograms

Health Hazard

Impurities

The impurities which are present in chrysotile may be part of the crystal structure or due to associated minerals. The most common impurity is iron, and the next is aluminum; other impurities associated with chrysotile in lesser amount are calcium, chromium, nickel, manganese, sodium and potassium.

... The processes that yield the chrysotile fiber formations usually involve the crystallization of various other minerals. These mineral contaminants comprise brucite; magnetite; calcite; dolomite; chlorites; and talc. Other iron-containing minerals also may be found in chrysotile (eg, pyroaurite, brugnatellite, and pyroxenes).

... Nine Canadian chrysotile samples /were analyzed/ for trace metals ... 2-14 ug/g beryllium, 3-10 ug/g cadmium, 202-771 ug/g chromium, 36-78 ug/g cobalt, 9-26 ug/g copper, 325-1065 ug/g manganese, 299-1187 ug/g nickel, and 35-71 ug/g thallium /were found/ in the asbestos samples. Similar results were found in ... a study of trace elements in the Reserve Mining Company's taconite dumpings in Lake Superior.

The most commonly occurring mineral impurities are brucite, chlorite, talc, carbonates, magnetite and quartz. ...

... The concentration levels of trace elements from three chrysotile samples, four amphibole asbestos samples (UICC (Union Internationale contre le Cancer) amosite, UICC anthophyllite, UICC crocidolite and tremolite) and fibrous erionite from Jersey, Nevada (USA) were determined using inductively coupled plasma mass spectrometry (ICP-MS). For all samples, the following trace elements were measured: Li, Be, Sc, V, Cr, Mn, Co, Ni, Cu, Zn, As, Rb, Sr, Y, Sb, Cs, Ba, La, Pb, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Th, U. Their distribution in the various mineral species is thoroughly discussed. The obtained results indicate that the amount of trace metals such as Mn, Cr, Co, Ni, Cu and Zn is higher in anthophyllite and chrysotile samples, whereas the amount of rare earth elements (REE) is higher in erionite and tremolite samples.

Other CAS

12168-92-2

12426-97-0

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

In dry milling operations, which are currently the most widely used, the ore is first crushed to a nominal size and then dried. Fiber extraction then begins through a series of crushing operations, each followed by a vacuum aspiration of the ore running on a vibrating screen. On the latter, the fibers released from the ore tend to move to the surface and, because of their aerodynamic properties, can be readily collected into a vacuum system. The fibers recovered from consecutive vibrating screens are brought to cyclone separators, and the air is filtered to remove the finer suspended fibers. Generally, the consecutive crushing-aspiration steps liberate fibers that are increasingly shorter. Longer fibers in wide veins are easier to release and thus are recovered in the early phases of the milling operation. In this way, a primary classification, or grading, of the fibers can be achieved. Various secondary processing systems may be used to separate the fiber aggregates and to remove nonfi- brous mineral dust. Fiber extraction and classification operations are usually carried out under negative pressure to minimize airborne dust in the working environment.

General Manufacturing Information

Asbestos minerals are divided into two major groups: Serpentine asbestos and amphibole asbestos. Serpentine asbestos includes the mineral chrysotile, which has long, curly fibers that can be woven. Chrysotile asbestos is the form that has been used most widely in commercial applications. Amphibole asbestos includes the minerals actinolite, tremolite, anthophyllite, crocidolite, and amosite. Amphibole asbestos has straight, needle-like fibers that are more brittle than those of serpentine asbestos and are more limited in their ability to be fabricated.

In 2017, all of the asbestos minerals imported into and used within the United States consisted of chrysotile and were shipped from Brazil.

Canadian chrysotile crudes are classified as follows: crude #1: 1.9 cm staple & longer; crude #2: 0.95 cm to 1.9 cm staple; crude run of mine: unsorted crudes. Milled Canadian fibers sold from Quebec are classified by a dry screen technique known as the Quebec Standard Asbestos Test. This test method grades fibers roughly by fiber or staple length. Minimum test values are guaranteed for each grade & a numerical classification system has been estabilished for fibers ranging from Group 3, the longest grade, to Group 7, the shortest grade. Chrysotile fibers produced outside Quebec are graded or controlled by screening test methods differing from the Quebec Screen Test; however, these basically identify grade by staple length.

For more General Manufacturing Information (Complete) data for Chrysotile asbestos (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Microscopic methods are preferred in cases in which limited quantities of sample are available, typically in analyzing fibers recovered from a sampling of airborne dust. With fibers that have lengths in excess of 5 um, optical microscopy has proven to be a powerful technique. The optical properties of the different types of asbestos fibers, combined with information on fiber shapes, enable positive identification of all varieties of asbestos fibers. This identification can be carried out even when the fibers are mixed with their nonfibrous analogue or with various other materials. Often, refractive index, color, pleochroism, birefringence, orientation, and other optical properties are not necessarily sufficient; thus, other methods of analysis must be employed.

Method: NIOSH 7400, Issue 2; Procedure: light microscopy, phase contrast; Analyte: asbestos fibers (manual count); Matrix: air; Detection Limit: 7 fibers/sq mm filter area.

Method: NIOSH 7402; Procedure: microscopy, transmissiion electron (TEM); Analyte: asbestos fibers; Matrix: air; Detection Limit: 1 confirmed asbestos fiber above 95% of expected mean blank value.

For more Analytic Laboratory Methods (Complete) data for Chrysotile asbestos (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: phase contrast microscopy; Analyte: asbestos; Matrix: lung tissue; Sample Detection Limit: 5,000 fibers per gram. /From table/

Method: transmission electron microscopy; Analyte: asbestos; Matrix: lung tissue; Sample Detection Limit: 0.1X10+6 fibers per gram. /From table/

Method: transmission electron microscopy; Analyte: asbestos; Matrix: feces; Sample Detection Limit: 0.15X10+6 fibers per gram. /From table/

Method: transmission electron microscopy; Analyte: asbestos; Matrix: urine; Sample Detection Limit: 0.1-0.3X10-6 fibers per liter. /From table/

Storage Conditions

Interactions

Exposure of rat liver epithelial cells to chrysotile alone did not increase the mutant incidence whereas benzo(a)pyrene was mutagenic. Simultaneous exposure of the cells to chrysotile and benzo(a)pyrene resulted in an enhanced mutant recovery compared to exposure to either of these substances alone.

The combined carcinogenic activity of intratracheally inoculated Canadian chrysotile asbestos dust and orally or sc administered n-nitrosodiethylamine was studied in long term experiments in Syrian Golden hamsters. In animals treated with asbestos only, no lung tumors developed, and single tracheal or laryngeal papillomas were found in only a very few cases. In animals treated with chrysotile asbestos and n-nitrosodiethylamine, a synergistic effect which increased the incidence of lung tumors was observed.

With regard to mesotheliomas, 1 study suggested a particularly high risk of combined exposure to chrysotile and amphiboles (risk ratio, 61), thus almost multiplying the risk ratios (6 and 12, respectively) of exposures to chrysotile and to amphibole alone.

For more Interactions (Complete) data for Chrysotile asbestos (12 total), please visit the HSDB record page.

Dates

Explore Compound Types